molecular formula C4H9OS2- B13388520 (R)-2-methylpropane-2-sulfinothioate

(R)-2-methylpropane-2-sulfinothioate

Cat. No.: B13388520
M. Wt: 137.2 g/mol
InChI Key: XXHUIZXCNSVYID-UHFFFAOYSA-M
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Description

®-2-methylpropane-2-sulfinothioate is an organic compound characterized by the presence of a sulfinothioate group attached to a 2-methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methylpropane-2-sulfinothioate typically involves the reaction of 2-methylpropane-2-thiol with an appropriate sulfinylating agent under controlled conditions. Commonly used sulfinylating agents include sulfinyl chlorides or sulfinyl bromides. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of ®-2-methylpropane-2-sulfinothioate may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.

    Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.

    Substitution: The sulfinothioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonates or sulfoxides.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-methylpropane-2-sulfinothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfinothioate groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-methylpropane-2-sulfinothioate involves its interaction with molecular targets through its sulfinothioate group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes or other proteins. The compound may also interact with cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropane-2-thiol: A precursor in the synthesis of ®-2-methylpropane-2-sulfinothioate.

    Sulfinyl chlorides: Used as sulfinylating agents in the synthesis.

    Sulfonates and sulfoxides: Oxidation products of ®-2-methylpropane-2-sulfinothioate.

Uniqueness

®-2-methylpropane-2-sulfinothioate is unique due to its specific sulfinothioate group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H9OS2-

Molecular Weight

137.2 g/mol

IUPAC Name

tert-butyl-oxido-sulfanylidene-λ4-sulfane

InChI

InChI=1S/C4H10OS2/c1-4(2,3)7(5)6/h1-3H3,(H,5,6)/p-1

InChI Key

XXHUIZXCNSVYID-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)S(=S)[O-]

Origin of Product

United States

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